molecular formula C7H8BFO3 B069507 5-Fluoro-2-methoxyphenylboronic acid CAS No. 179897-94-0

5-Fluoro-2-methoxyphenylboronic acid

Cat. No. B069507
Key on ui cas rn: 179897-94-0
M. Wt: 169.95 g/mol
InChI Key: CCQKIRUMTHHPSX-UHFFFAOYSA-N
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Patent
US06093821

Procedure details

In a 200-mL flask, a solution of 2-bromo-4-fluoroanisole (Aldrich: 4.00 mL, 30.8 mmol) in THF (50 mL) was cooled to -78° C. (CO2 /IPA). To this solution n-BuLi (Aldrich: 2.5 M in hexanes; 12.4 mL, 31 mmol, 1.0 equivuiv) was added dropwise over a 30 min period. The reaction mixture was stirred at -78° C. for 60 min and treated with trimethylborate (Aldrich: 10.5 mL, 92.4 mmol, 3.0 equivuiv). The reaction mixture was allowed to slowly warm to rt, stirred overnight (12h), and cooled to 0° C. (ice/H2O). The solution was treated with 5% HCl until the pH reached 6. The reaction mixture was poured into sat'd NH4Cl (80 mL) and extracted with CH2Cl2 (3×100 mL). The extracts were washed with sat'd NH4Cl (1×80 mL), combined, dried (MgSO4), filtered through a pad of Celite™, and concentrated to afford 4.90 g (94%) of a white semi-solid. Data for 5-fluoro-20methozyphenylboronic acid: 1H NMR (400 MHz, acetone-d6): 7.47 (dd,J=8.8, 3.3, 1H); 7.17 (m, 1H); 7.05 (dd,J=9.0, 3.9, 1H); 3.93 (s, 3H).
Quantity
4 mL
Type
reactant
Reaction Step One
Name
CO2 IPA
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
12.4 mL
Type
reactant
Reaction Step Two
Quantity
10.5 mL
Type
reactant
Reaction Step Three
[Compound]
Name
( 12h )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
ice H2O
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Name
Quantity
80 mL
Type
reactant
Reaction Step Seven
Yield
94%

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:7]=[C:6]([F:8])[CH:5]=[CH:4][C:3]=1[O:9][CH3:10].C(=O)=O.CC(O)C.[Li]CCCC.C[O:24][B:25](OC)[O:26]C.Cl.[NH4+].[Cl-]>C1COCC1>[F:8][C:6]1[CH:5]=[CH:4][C:3]([O:9][CH3:10])=[C:2]([B:25]([OH:26])[OH:24])[CH:7]=1 |f:1.2,6.7|

Inputs

Step One
Name
Quantity
4 mL
Type
reactant
Smiles
BrC1=C(C=CC(=C1)F)OC
Name
CO2 IPA
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)=O.CC(C)O
Name
Quantity
50 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
12.4 mL
Type
reactant
Smiles
[Li]CCCC
Step Three
Name
Quantity
10.5 mL
Type
reactant
Smiles
COB(OC)OC
Step Four
Name
( 12h )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
ice H2O
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Seven
Name
Quantity
80 mL
Type
reactant
Smiles
[NH4+].[Cl-]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at -78° C. for 60 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to slowly warm to rt
EXTRACTION
Type
EXTRACTION
Details
extracted with CH2Cl2 (3×100 mL)
WASH
Type
WASH
Details
The extracts were washed with sat'd NH4Cl (1×80 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered through a pad of Celite™
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
60 min
Name
Type
product
Smiles
FC=1C=CC(=C(C1)B(O)O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 4.9 g
YIELD: PERCENTYIELD 94%
YIELD: CALCULATEDPERCENTYIELD 93.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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